Olomoucine-d3
CAS No.:
Cat. No.: VC0201284
Molecular Formula: C₁₅H₁₅D₃N₆O
Molecular Weight: 301.36
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₅H₁₅D₃N₆O |
---|---|
Molecular Weight | 301.36 |
Introduction
Chemical Structure and Properties
Molecular Structure
Olomoucine-d3 is formally identified as 6-(Benzylamino)-2-(2-hydroxyethylamino)-9-methyl-d3-purine, containing a purine core with specific substitutions: a benzylamino group at position 6, a 2-hydroxyethylamino group at position 2, and a deuterated methyl group at position 9 . The deuteration occurs specifically at the methyl group, replacing the three hydrogen atoms with deuterium (heavy hydrogen) atoms.
Physical and Chemical Properties
The physical and chemical properties of Olomoucine-d3 closely mirror those of the non-deuterated compound, with adjustments for the isotopic substitution:
Property | Olomoucine-d3 | Olomoucine (Reference) |
---|---|---|
Chemical Formula | C15H15D3N6O | C15H18N6O |
Molecular Weight | ~301.3 g/mol | 298.34 g/mol |
Appearance | Crystalline solid | White to off-white solid |
Solubility | Similar to Olomoucine | Soluble in DMSO (32 mg/ml), ethanol (7 mg/ml), methanol |
Purity (commercial) | >95% | ≥98% |
Alternative Nomenclature
Olomoucine-d3 is known by several alternative names in scientific literature and commercial catalogs:
-
N2-[(2-Hydroxyethyl)-N6-benzyladenine-d3
-
6-(Benzylamino)-2-(2-hydroxyethylamino)-9-methyl-d3-purine
Biological Activity and Mechanism of Action
Comparative Inhibition Data
The inhibitory profile of Olomoucine against various kinases, which likely approximates the activity of Olomoucine-d3, is presented in the following table:
Kinase | IC50 Value (μM) |
---|---|
p34cdc2/cyclin B | 7 |
p33CDK2/cyclin A | 7 |
p33CDK2/cyclin E | 7 |
p33CDK5/p35 | 3 |
p44 MAP kinase (erk1) | 25 |
p34CDK4/cyclin D | >1000 |
p40CDK6/cyclin D3 | >250 |
This selective inhibition pattern makes Olomoucine-d3 a valuable research tool for studying specific aspects of cell cycle regulation and kinase activity .
Applications in Research
Cell Cycle Studies
Like its parent compound, Olomoucine-d3 finds application in cell cycle research, particularly:
-
Inducing G1 arrest in cell populations
-
Inhibiting DNA synthesis in interleukin-2-stimulated T lymphocytes
-
Cell synchronization protocols
The compound's ability to selectively inhibit certain cyclin-dependent kinases makes it particularly valuable for dissecting the specific roles of various CDKs in cell cycle regulation.
Analytical Applications
As a deuterated compound, Olomoucine-d3 offers distinct advantages in analytical applications:
-
Serving as an internal standard in mass spectrometry-based quantification
-
Facilitating accurate quantitative analysis of Olomoucine in biological samples
-
Supporting pharmacokinetic and metabolic studies of Olomoucine
-
Enabling isotope dilution techniques for precise quantification
Mechanistic Studies
Olomoucine-d3 enables detailed investigation of:
-
Isotope effects on biological activity
-
Differences in metabolic stability
-
Structure-activity relationships in cyclin-dependent kinase inhibition
-
Binding kinetics and protein-ligand interactions
Quantity | Price (EUR) |
---|---|
1 mg | 307.00 € |
10 mg | 2,104.00 € |
This pricing structure reflects the specialized nature of the compound and the technical challenges associated with deuteration processes .
Quality Specifications
Commercial Olomoucine-d3 is typically provided with high purity (>95%) to ensure reliability in research applications. The compound is supplied as a crystalline solid, similar to its non-deuterated counterpart .
Related Compounds and Comparative Analysis
Structural Analogs
Several related compounds to Olomoucine exist that provide complementary research tools:
-
Iso-Olomoucine: An inactive stereoisomer of Olomoucine that serves as a negative control in experimental designs
-
N9-Isopropyl-olomoucine: A derivative with modified substitution at the N9 position, which may exhibit altered biological properties
Other CDK Inhibitors
Olomoucine and its deuterated analog belong to a broader class of CDK inhibitors with varying selectivity profiles:
-
Roscovitine: Another purine-derived CDK inhibitor that has progressed to clinical trials for various indications
-
Purvalanol: A CDK inhibitor that, like Olomoucine, can induce apoptosis in specific cell types, including maturing cerebellar granule neurons
Research Applications and Future Perspectives
The development of Olomoucine-d3 represents part of a broader trend toward the creation of deuterated compounds for advanced research applications. As techniques for selective deuteration continue to advance, the accessibility and applications of compounds like Olomoucine-d3 are likely to expand.
Future research directions may include:
-
Development of more selective CDK inhibitors based on the Olomoucine scaffold
-
Investigation of deuteration at other positions to create additional analogs
-
Integration with emerging technologies such as proteomics and metabolomics
-
Exploration of potential therapeutic applications based on the selective inhibitory profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume